2-Fluoro-4-nitro-1-(p-tolyloxy)benzene
Description
2-Fluoro-4-nitro-1-(p-tolyloxy)benzene is a nitroaromatic compound featuring a benzene ring substituted with a fluorine atom at position 2, a nitro group at position 4, and a p-tolyloxy group (4-methylphenoxy) at position 1. This structure combines electron-withdrawing (fluoro, nitro) and electron-donating (p-tolyloxy) substituents, which influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C13H10FNO3 |
|---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
2-fluoro-1-(4-methylphenoxy)-4-nitrobenzene |
InChI |
InChI=1S/C13H10FNO3/c1-9-2-5-11(6-3-9)18-13-7-4-10(15(16)17)8-12(13)14/h2-8H,1H3 |
InChI Key |
MCQLAFQJBQSCGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitro-1-(p-tolyloxy)benzene typically involves the nucleophilic aromatic substitution reaction of 2-fluoro-4-nitrophenol with p-tolyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-4-nitro-1-(p-tolyloxy)benzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-nitro-1-(p-tolyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The p-tolyloxy group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like DMF or DMSO.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with amine or thiol groups.
Reduction: Formation of 2-fluoro-4-amino-1-(p-tolyloxy)benzene.
Oxidation: Formation of carboxylic acids or aldehydes from the p-tolyloxy group.
Scientific Research Applications
2-Fluoro-4-nitro-1-(p-tolyloxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-nitro-1-(p-tolyloxy)benzene is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and stability. The p-tolyloxy group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Nitro Group: The nitro group at position 4 in 2-Fluoro-4-nitro-1-(p-tolyloxy)benzene enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.
- Fluoro vs. Trifluoromethyl : Replacing fluorine with CF₃ (as in oxyfluorfen) increases steric bulk and lipophilicity, which may enhance membrane permeability in agrochemical applications .
- p-Tolyloxy vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
